Perfluoroheptyl iodide

Overview

Description

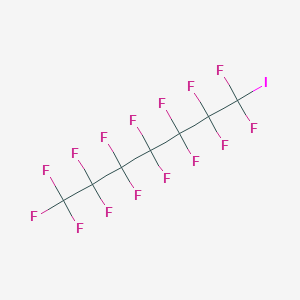

Perfluoroheptyl iodide (C7F15I) is a fully fluorinated alkyl iodide characterized by a seven-carbon chain where all hydrogen atoms are replaced by fluorine, terminated by an iodine atom. Key properties include:

- Molecular weight: 495.96 g/mol .

- CAS Registry Number: 335-58-0 .

- Physical state: Neat liquid, stored at +4°C with >95% purity .

- Applications: Primarily used as a precursor in synthesizing fluorinated ionic liquid crystals (ILCs) and surfactants due to its strong electron-withdrawing perfluoroalkyl chain and chemical stability .

The compound’s unique structure enables micro-segregation in ionic liquid crystals, facilitating smectic mesophases critical for optoelectronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroheptyl iodide can be synthesized through the reaction of perfluoroheptanoic acid with iodine and red phosphorus. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

C7F15COOH+I2+P→C7F15I+CO2+H2O

Industrial Production Methods: Industrial production of this compound often involves the electrochemical fluorination of heptane followed by iodination. This method ensures high purity and yield of the final product. The process is carried out in specialized reactors designed to handle highly reactive fluorine gas and iodine .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Reduction Reactions: It can be reduced to perfluoroheptane using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although highly resistant to oxidation due to the presence of fluorine atoms, under extreme conditions, it can be oxidized to perfluoroheptanoic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, and primary amines in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Strong oxidizing agents like potassium permanganate under acidic conditions.

Major Products Formed:

Substitution: Perfluoroheptyl derivatives with different functional groups.

Reduction: Perfluoroheptane.

Oxidation: Perfluoroheptanoic acid.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Reaction Intermediates

PFHI is primarily used as a reagent in organic synthesis. It serves as an important intermediate in the preparation of fluorinated compounds. For instance, it has been employed in the synthesis of fluorinated acetylenes, where PFHI is added to phenylacetylene followed by treatment with potassium t-butoxide to produce l-phenylperfluorononyne . This reaction highlights the utility of PFHI in generating complex fluorinated structures that are valuable in pharmaceuticals and materials science.

1.2. Hypervalent Iodine Chemistry

PFHI can also be involved in reactions utilizing hypervalent iodine compounds, which have emerged as environmentally friendly alternatives to traditional heavy metal catalysts in organic synthesis. The unique reactivity of hypervalent iodine allows for the development of new enantioselective reactions that could incorporate PFHI as a substrate or reagent .

Environmental Studies

2.1. Persistence and Bioaccumulation

Research indicates that perfluorinated compounds, including PFHI, are persistent in the environment and can bioaccumulate in living organisms. This raises concerns about their potential ecological impact and human health risks. Studies have detected fluorinated iodine alkanes (FIAs) like PFHI in various environmental matrices, prompting investigations into their degradation pathways and environmental behavior .

2.2. Estrogenic Effects

Recent studies have examined the estrogenic activities of polyfluorinated iodine alkanes, including PFHI. Using assays with MCF-7 cells, researchers found that certain fluorinated iodine compounds can stimulate cell proliferation, suggesting potential endocrine-disrupting effects . This aspect of PFHI's application underscores the need for careful assessment of its environmental and health implications.

| Environmental Concern | Findings |

|---|---|

| Persistence and Bioaccumulation | Detected in environmental samples; raises ecological concerns . |

| Endocrine Disruption | Exhibits estrogenic activity in cell assays . |

Biological Research Applications

3.1. Endocrine Disruption Studies

PFHI's potential as an endocrine disruptor has been a focal point for biological research. Studies involving perfluorooctyl iodide (PFOI), a related compound, have shown its ability to stimulate steroidogenesis in H295R cells, indicating that PFHI may exhibit similar properties . Understanding these effects is crucial for evaluating the safety and regulatory status of fluorinated compounds.

3.2. Toxicological Assessments

Toxicological studies have classified PFHI as having moderate toxicity through dermal and inhalation exposure routes . Such assessments are vital for determining safe handling practices and regulatory measures for chemicals containing perfluoroalkyl groups.

Mechanism of Action

The mechanism of action of perfluoroheptyl iodide primarily involves its ability to form strong halogen bonds due to the presence of iodine. These halogen bonds can interact with various molecular targets, facilitating reactions such as C-H amidation, C-H iodination, and perfluoroalkylation. The compound’s high electronegativity and stability also contribute to its effectiveness in these reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Perfluorohexyl Iodide (C6F13I)

- Molecular weight : 445.94 g/mol .

- Boiling point : 117°C .

- Applications : Intermediate in synthesizing fluorinated polymers and pharmaceuticals .

Key Differences :

- Chain length : Shorter perfluoroalkyl chain (C6 vs. C7), reducing molecular weight and boiling point.

- Liquid crystalline behavior : While both compounds serve as fluorinated building blocks, Perfluoroheptyl iodide’s longer chain enhances mesophase stability in ILCs, as shown in salts like 1d-f and 2d-f .

Methyl Iodide (CH3I)

- Molecular weight : 141.94 g/mol .

- Environmental impact : Global emissions estimated at 71 Gg/yr from rice paddies and wetlands .

- Applications : Atmospheric chemistry studies, methylating agent in organic synthesis .

Key Differences :

- Volatility: Methyl iodide’s small size results in high volatility, unlike the non-volatile, thermally stable this compound.

- Functionality : Methyl iodide lacks the fluorinated chain, making it unsuitable for ILCs or surfactant applications.

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (C8F13I)

Key Differences :

- Chain length : Longer (C8) fluorinated chain compared to this compound (C7), altering solubility and reactivity.

- Regulatory status: Not explicitly linked to PFOA-related compounds, unlike this compound, which falls under EU regulations for persistent organic pollutants .

Comparative Data Table

Role in Ionic Liquid Crystals

This compound-derived salts (e.g., 1d-f and 2d-f) exhibit enantiotropic smectic phases due to micro-segregation of the perfluoroalkyl chain, alkyl chain, and ionic moieties .

Surface Properties

Monolayers of 17-(perfluoroheptyl)-heptadecanoic acid show contact angles (θ) similar to perfluorooctanoic acid, indicating comparable surface energy (~8.0 dynes/cm). This contrasts with methyl iodide, which lacks such organized monolayer behavior .

Biological Activity

Perfluoroheptyl iodide (PFHI), a member of the perfluoroalkyl iodides family, has garnered attention for its potential biological activities. This article explores its biological effects, particularly focusing on its estrogenic activity, interactions with cellular systems, and implications for human health.

Chemical Structure and Properties

This compound is represented by the chemical formula and is characterized by a fully fluorinated carbon chain with an iodine atom at one end. Its structure contributes to its unique chemical properties, including stability and hydrophobicity, which influence its biological interactions.

Estrogenic Activity

Research indicates that perfluoroalkyl iodides, including PFHI, may exhibit estrogenic properties. A study examined the estrogenic activities of various polyfluorinated iodine alkanes (PFIs) using in vitro assays. The findings suggested that compounds with certain carbon chain lengths could stimulate proliferation in MCF-7 breast cancer cells, a common model for studying estrogenic activity. Specifically, PFHI's activity was compared to other related compounds:

| Compound | Carbon Chain Length | EC50 (μM) |

|---|---|---|

| PFHxI | 6 | 0.63 |

| PFOI | 8 | 1.15 |

| PFHI | 7 | Not explicitly tested but inferred to have similar activity based on chain length. |

The study concluded that PFIs could act as xenoestrogens, potentially disrupting endocrine functions through their interaction with estrogen receptors .

The mechanisms underlying the biological activity of PFHI and similar compounds involve several pathways:

- Estrogen Receptor Activation : PFHI can activate estrogen receptors, leading to increased gene expression related to cell proliferation and differentiation.

- Thyroid Hormone Disruption : Some studies have indicated that perfluoroalkyl substances can interfere with thyroid hormone signaling, which is critical for metabolic regulation and development .

- Steroidogenesis Disturbance : Research on related compounds such as perfluorooctyl iodide (PFOI) has shown that they can stimulate steroidogenesis in adrenal cells, indicating a broader impact on hormonal balance .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays demonstrated that PFHI could promote cell proliferation in breast cancer cell lines under certain conditions. The relative potency of PFHI was found to correlate with the length of the carbon chain in the compound.

- Environmental Impact : A review highlighted concerns regarding the persistence of perfluoroalkyl substances in the environment and their potential bioaccumulation in living organisms. This raises questions about their long-term effects on human health and ecosystems .

- Clinical Implications : Given the potential for endocrine disruption, there is growing concern about exposure to PFHI through various routes, including dietary intake and environmental contamination. The implications for human health are significant, particularly regarding reproductive health and developmental processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for perfluoroheptyl iodide, and how do reaction conditions influence yield?

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

Nuclear Magnetic Resonance (¹⁹F NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard. ¹⁹F NMR chemical shifts for CF₃ and CF₂ groups appear at δ -80 to -85 ppm and -120 to -125 ppm, respectively. GC-MS retention times and fragmentation patterns (e.g., m/z 445 for [C₇F₁₅I]⁻) confirm molecular identity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its high iodine content and potential bioaccumulation, use fume hoods, nitrile gloves, and fluoropolymer-coated labware. Waste disposal must comply with PFAS regulations (e.g., incineration ≥1,100°C). Monitor airborne iodide levels using real-time FTIR spectroscopy .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reactivity of this compound across studies?

Discrepancies in nucleophilic substitution rates (e.g., with amines vs. thiols) may arise from solvent polarity or trace moisture. A factorial Design of Experiments (DOE) should isolate variables:

- Factors : Solvent dielectric constant, reagent purity, reaction time.

- Response variables : Substitution efficiency (HPLC), byproduct formation (GC-MS). Replicate studies under inert atmospheres (argon/glovebox) reduce confounding variables .

Q. What methodologies validate the environmental persistence of this compound in aquatic systems?

Use OECD 309 guidelines to assess aerobic biodegradation in water-sediment systems. Quantify parent compound and degradation products (e.g., perfluoroheptanoic acid) via LC-MS/MS. Half-life calculations require time-series sampling and kinetic modeling (first-order decay constants) .

Q. How do computational models predict the thermodynamic stability of this compound derivatives?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G**) optimize geometries and calculate bond dissociation energies (C-I bond ≈ 220 kJ/mol). Compare with experimental DSC data to validate thermal decomposition pathways .

Q. Data Contradiction and Reproducibility

Q. How to resolve conflicting NMR spectral data for this compound in different solvents?

Solvent-induced chemical shift variations (e.g., CDCl₃ vs. DMSO-d₆) are common. Standardize solvent systems and reference internal standards (e.g., CFCl₃). Cross-validate with X-ray crystallography for absolute configuration confirmation (limited by crystal growth challenges) .

Q. Why do GC-MS results vary between labs for this compound samples?

Column selection (DB-5 vs. HP-FFAP) and ionization modes (EI vs. CI) affect fragmentation. Interlab comparisons require harmonized protocols, including calibration with NIST-traceable standards and participation in proficiency testing programs .

Q. Tables of Key Research Findings

Q. Methodological Recommendations

- Sample Preparation : Use cryogenic grinding (liquid N₂) to homogenize solid aggregates for reproducible subsampling .

- Data Reporting : Follow ISO/IEC 17025 guidelines for uncertainty quantification (e.g., ±5% for GC-MS peak areas) .

For further guidance on experimental reproducibility, consult institutional protocols for PFAS research .

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F15I/c8-1(9,2(10,11)4(14,15)6(18,19)20)3(12,13)5(16,17)7(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUMDLIBMIYQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)(C(C(C(F)(F)I)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059828 | |

| Record name | 1-Iodopentadecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-58-0 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-iodoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroheptyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodopentadecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-iodoheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.813 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROHEPTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CHL3HC6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.